3-(2-Fluoro-4-isobutoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-4-isobutoxyphenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a phenyl ring substituted with a fluoro group and an isobutoxy group, connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-isobutoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-4-isobutoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted ketones, while reduction can produce fluoro-substituted alcohols.
Scientific Research Applications
3-(2-Fluoro-4-isobutoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various conditions.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-4-isobutoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The fluoro and isobutoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The propanoic acid moiety may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluorophenyl)propanoic acid
- 3-(4-Isobutoxyphenyl)propanoic acid
- 3-(4-Fluoro-2-iodophenyl)propanoic acid
Uniqueness
3-(2-Fluoro-4-isobutoxyphenyl)propanoic acid is unique due to the presence of both fluoro and isobutoxy substituents on the phenyl ring. This combination of functional groups can result in distinct chemical and biological properties compared to similar compounds. The fluoro group can enhance the compound’s stability and lipophilicity, while the isobutoxy group can influence its solubility and reactivity .
Properties
IUPAC Name |
3-[2-fluoro-4-(2-methylpropoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO3/c1-9(2)8-17-11-5-3-10(12(14)7-11)4-6-13(15)16/h3,5,7,9H,4,6,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJUFGUQXAKOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)CCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.